molecular formula C17H14N6O2S B12920808 4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 188623-88-3

4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B12920808
CAS No.: 188623-88-3
M. Wt: 366.4 g/mol
InChI Key: AHJDFVUXFSCXAW-UHFFFAOYSA-N
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Description

4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzimidazole moiety linked via an amino group to a sulfonamide-substituted benzene ring, which is further substituted with a pyrimidine group. This structure combines key pharmacophores: the benzimidazole ring (known for intercalation with biomolecules) and the sulfonamide group (associated with enzyme inhibition via binding to active sites).

Properties

CAS No.

188623-88-3

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H14N6O2S/c24-26(25,23-16-18-10-3-11-19-16)13-8-6-12(7-9-13)20-17-21-14-4-1-2-5-15(14)22-17/h1-11H,(H,18,19,23)(H2,20,21,22)

InChI Key

AHJDFVUXFSCXAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Preparation of Sulfonyl Chloride Intermediate

  • The starting material, 4-aminobenzenesulfonic acid or its derivatives, is converted to the corresponding sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • This intermediate is highly reactive and used immediately in the next step to avoid hydrolysis.

Coupling with Heteroaryl Amines

  • The sulfonyl chloride is reacted with heteroaryl amines such as 2-aminobenzimidazole and 2-aminopyrimidine.
  • Pyridine or other organic bases (e.g., triethylamine) are used to scavenge the HCl formed during the reaction.
  • Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed.
  • The reaction is typically carried out at low temperature (0°C) initially, then allowed to warm to room temperature to complete the reaction.

Specific Preparation Methods for 4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Stepwise Synthesis Approach

Step Reagents & Conditions Description Yield (%) Notes
1 4-Aminobenzenesulfonic acid + SOCl2 Formation of 4-aminobenzenesulfonyl chloride High (typically >90%) Chlorination under reflux, dry conditions
2 4-Aminobenzenesulfonyl chloride + 2-aminobenzimidazole + pyridine Formation of 4-[(1H-benzimidazol-2-yl)amino]benzenesulfonamide 85-92% Reaction in DCM or THF at 0°C to RT
3 Above sulfonamide + 2-aminopyrimidine + base Coupling to form final compound 80-90% Reflux or room temperature, solvent varies

This stepwise approach ensures selective sulfonamide bond formation with minimal side reactions.

Alternative One-Pot Methods

  • Some protocols use microwave-assisted synthesis to accelerate sulfonamide formation, reducing reaction time to minutes with comparable yields (~90%).
  • Oxidative chlorination of aromatic thiols to sulfonyl chlorides in situ followed by amine coupling has been reported as an environmentally friendly alternative, using hydrogen peroxide and zirconium chloride as reagents.

Reaction Conditions and Optimization

  • Base selection: Pyridine is preferred due to its dual role as base and solvent, facilitating high yields (up to 92%) and easy removal post-reaction.
  • Solvent choice: Dichloromethane and THF are common; PEG-400 has been used for greener protocols with easy product isolation.
  • Temperature: Initial cooling to 0°C controls exothermicity; reaction completion at room temperature or mild heating improves yield.
  • Purification: Recrystallization from ethanol or ethyl acetate is standard to obtain pure sulfonamide derivatives.

Analytical and Spectroscopic Confirmation

  • FT-IR: Characteristic sulfonamide S=O stretching bands around 1150-1350 cm⁻¹ and NH stretching near 3200-3400 cm⁻¹ confirm sulfonamide formation.
  • NMR: Proton NMR shows NH protons typically as singlets or broad signals; aromatic protons of benzimidazole and pyrimidine rings appear in expected chemical shift regions.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the compound identity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvent Base Temperature Yield (%) Advantages References
Classical two-step 4-aminobenzenesulfonic acid, 2-aminobenzimidazole, 2-aminopyrimidine SOCl2, pyridine DCM, THF Pyridine 0°C to RT 80-92 High yield, well-established
Microwave-assisted Same as above SOCl2, pyridine Polar solvents Pyridine Microwave irradiation ~90 Fast, energy efficient
Oxidative chlorination Aromatic thiol, amines H2O2, ZrCl4, pyridine Acetonitrile, water Pyridine RT 92-98 Green, economical

Research Findings and Notes

  • The sulfonamide bond formation is highly efficient when using pyridine as a base, with yields consistently above 85%.
  • Microwave-assisted methods reduce reaction times significantly without compromising yield or purity.
  • Oxidative chlorination routes offer greener alternatives by avoiding hazardous chlorinating agents.
  • The presence of heteroaryl amines such as benzimidazole and pyrimidine rings requires careful control of reaction conditions to prevent side reactions.
  • Purification by recrystallization from ethanol is effective for isolating the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C14H14N4O2SC_{14}H_{14}N_{4}O_{2}S, with a molecular weight of 318.35 g/mol. Its structure features a benzimidazole moiety linked to a pyrimidine and a sulfonamide group, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide exhibit potent anticancer properties. The benzimidazole scaffold is known for its ability to inhibit tubulin polymerization, which is essential for cancer cell division. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and activating apoptotic pathways .

Case Study:
In vitro studies on human cancer cell lines have shown that this class of compounds can significantly reduce cell viability at micromolar concentrations, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The sulfonamide group in the compound enhances its antimicrobial activity. Research has shown that derivatives of benzimidazole exhibit broad-spectrum antibacterial and antifungal activities. These compounds work by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Data Table: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Molecular Biology Applications

This compound can also serve as a valuable tool in molecular biology research. Its ability to selectively bind to specific nucleic acid structures allows it to be used as a probe in various assays. For example, it can be utilized in fluorescence resonance energy transfer (FRET) assays to study DNA interactions or conformational changes in nucleic acids .

Case Study:
In a recent study, researchers employed this compound in FRET assays to monitor the binding dynamics of DNA-protein interactions, providing insights into the mechanisms of gene regulation .

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group enhances the compound’s binding affinity and specificity. This interaction can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents/Modifications Melting Point (°C) Synthesis Yield (%) Key Data/Activity
Target Compound Benzimidazole-amino, pyrimidine-sulfonamide - - Structural similarity to antitumor sulfonamides
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide () Simple pyrimidine-sulfonamide, no benzimidazole - - Broad-spectrum sulfonamide; resistance profile noted
N-(2-((4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (12e, ) Trifluoromethyl substituent on sulfonamide 70–72 62 NMR-confirmed structure; potential antitumor activity
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18, ) Pyrazole-oxopropylamino substituent - - Synthesized via hydrazide reaction; pyrrole ring confirmed by 13C-NMR
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Complex chromene-pyrazolopyrimidine substituent 175–178 28 Kinase inhibitor analog; molecular weight 589.1 Da

Key Comparisons

Core Scaffold Variations The target compound distinguishes itself from simpler analogs like 4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide () by the addition of a benzimidazole group. This modification likely enhances DNA/protein binding affinity due to the planar benzimidazole ring, a feature absent in ’s simpler structure .

Melting Points: Complex substituents (e.g., chromene-pyrazolopyrimidine in ) correlate with higher melting points (175–178°C vs. 70–72°C for 12e), indicating stronger crystal lattice interactions .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels routes in (yields 52–81%) and (hydrazide-based reactions). However, bulky substituents (e.g., ’s chromene group) reduce yields (28%) due to steric hindrance .

The benzimidazole moiety may mimic purine bases, enabling intercalation or kinase inhibition .

Critical Analysis of Divergent Evidence

  • Contradictions in Resistance Profiles: notes that bacterial resistance to one sulfonamide often extends to others, yet substituent variations (e.g., benzimidazole in the target compound) may circumvent this by altering binding modes .
  • Docking Scores vs. Experimental Data : ’s high docking score (8.2 kcal/mol) for an imidazole-diazenyl analog suggests theoretical efficacy, but experimental validation is lacking compared to ’s NMR-confirmed structures .

Biological Activity

4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C18_{18}H16_{16}N6_6O2_2S, with a molecular weight of approximately 380.424 g/mol. It features a benzimidazole moiety, which is known for its diverse pharmacological properties, and a sulfonamide group that contributes to its biological activity. The compound's LogP value is 3.9926, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting the function of methionyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria. This mechanism has been explored in various studies, demonstrating efficacy against Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its structural components allow it to interact with proteins like thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This activity is linked to the benzimidazole component, which enhances its therapeutic profile against inflammatory diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound and related derivatives:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of methionyl-tRNA synthetase
AnticancerInhibition of thymidylate synthase and HDAC
Anti-inflammatoryModulation of cytokine production
Cardiovascular EffectsInteraction with calcium channels affecting blood pressure

Experimental Design

In one study evaluating the cardiovascular effects of sulfonamide derivatives, the compound was tested on isolated rat hearts to assess its impact on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure over time, suggesting a potential for therapeutic use in managing hypertension .

Q & A

Q. Basic Structural Characterization

  • X-ray crystallography resolves bond lengths, angles, and intermolecular interactions. For example, the benzimidazole and pyrimidine rings exhibit planar geometry with mean C–C bond deviations <0.004 Å .
  • NMR spectroscopy :
    • 1^1H NMR: Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), while NH groups resonate near δ 10–12 ppm .
    • 13^13C NMR: Pyrimidine carbons are observed at δ 155–165 ppm, and sulfonamide S=O groups influence nearby carbons .
  • IR spectroscopy : Stretching vibrations for S=O (1150–1350 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) confirm functional groups .

What computational strategies predict the biological activity of this compound against enzymatic targets like enoyl-ACP reductase?

Q. Advanced Mechanistic Study

  • Molecular docking (AutoDock Vina, Glide) evaluates binding affinities. The pyrimidine and sulfonamide groups form hydrogen bonds with active-site residues (e.g., Tyr158 and Lys165 in enoyl-ACP reductase) .
  • QSAR modeling : Electron-withdrawing substituents on the benzimidazole ring enhance inhibitory potency by improving electrostatic complementarity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on RMSD values (<2.0 Å indicates stable binding) .

How do structural modifications influence physicochemical properties and bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Pyrimidine substitution : Introducing electron-deficient groups (e.g., Cl, CF3_3) at the 4-position increases metabolic stability but reduces solubility .
  • Benzimidazole modifications : Adding hydrophilic groups (e.g., –OH, –NH2_2) improves aqueous solubility but may weaken target binding .
  • Sulfonamide linker : Replacing the sulfonamide with a carbamate reduces plasma protein binding, enhancing bioavailability .

How can contradictory data on solubility and stability be resolved?

Q. Advanced Data Analysis

  • Solubility : Discrepancies arise from solvent polarity (e.g., logP values range from 2.1–3.5). Use standardized shake-flask assays with PBS (pH 7.4) for consistency .
  • Stability : Thermal gravimetric analysis (TGA) reveals decomposition thresholds (~250°C). Conflicting stability reports may stem from humidity variations during testing .
  • pH-dependent degradation : HPLC-MS identifies degradation products (e.g., sulfonic acid derivatives under acidic conditions) .

What analytical techniques are critical for assessing purity in complex mixtures?

Q. Advanced Quality Control

  • HPLC-PDA : A C18 column with acetonitrile/water gradient (0.1% TFA) resolves impurities. Retention times for the parent compound are typically 8–10 min .
  • LC-MS : High-resolution ESI-MS confirms molecular ions ([M+H]+^+ at m/z 396.1) and detects trace byproducts (e.g., dehalogenated species) .
  • Elemental analysis : Acceptable C, H, N deviations ≤0.3% validate stoichiometry .

How does this compound compare to structurally similar antimycobacterial agents?

Q. Advanced Comparative Study

  • Potency : The compound’s IC50_{50} against M. tuberculosis (1.2 µM) surpasses sulfadiazine derivatives (IC50_{50} >5 µM) due to enhanced arene-arene interactions .
  • Selectivity : Unlike analogs with thiophene cores, the benzimidazole-pyrimidine scaffold shows minimal cytotoxicity (CC50_{50} >50 µM in HEK293 cells) .
  • Resistance profile : No cross-resistance with first-line drugs (e.g., isoniazid) suggests a novel mechanism .

What are the limitations of current in vitro models for evaluating this compound’s efficacy?

Q. Advanced Experimental Design

  • Cell permeability : Caco-2 assays show moderate permeability (Papp_{app} 2.1 × 106^{-6} cm/s), underscoring the need for prodrug strategies .
  • Metabolic stability : Microsomal half-life (t1/2_{1/2} = 45 min in human liver microsomes) indicates rapid clearance, requiring CYP450 inhibition studies .
  • 3D tissue models : Spheroids or organoids better replicate in vivo hypoxia, which static 2D cultures fail to capture .

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